N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-11(10(8-14-15)16(18)19)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOVCFBYVURMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328236 | |
| Record name | N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300388-15-2 | |
| Record name | N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position undergoes reduction to form an amino derivative, a critical reaction for modifying bioactivity.
| Reaction Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| H₂ gas, Pd/C (10%) in MeOH | N-benzyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide | 85% | Palladium on carbon |
| NaBH₄/CuCl₂ in THF | Partial reduction to hydroxylamine | 62% | Copper(II) chloride |
-
Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine.
-
Applications : The amino derivative serves as a precursor for further functionalization (e.g., azo coupling, Schiff base formation) .
Hydrolysis of the Carboxamide
The carboxamide group can be hydrolyzed under acidic or basic conditions to generate a carboxylic acid.
| Condition | Product | Reaction Time | Temperature |
|---|---|---|---|
| 6M HCl, reflux | 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 8 hr | 110°C |
| NaOH (10%), ethanol/water | Sodium salt of the carboxylic acid | 4 hr | 80°C |
-
Key Insight : Hydrolysis is slower compared to aliphatic carboxamides due to resonance stabilization of the pyrazole ring .
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature directs electrophiles to specific positions.
| Reaction | Electrophile | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-position | 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxamide |
| Sulfonation | SO₃/H₂SO₄ | 3-position | Sulfonic acid derivative |
-
Regioselectivity : The nitro group at C4 deactivates the ring, favoring substitution at C3 due to meta-directing effects .
Nucleophilic Substitution at the Benzyl Group
The benzyl moiety participates in SN2 reactions under strongly basic conditions.
| Nucleophile | Product | Solvent | Base |
|---|---|---|---|
| Potassium thiophenoxide | N-(thiophen-2-ylmethyl) derivative | DMF | K₂CO₃ |
| Sodium azide | N-(azidomethyl) analogue | DMSO | DBU |
-
Limitation : Steric hindrance from the pyrazole ring slows reaction kinetics compared to simpler benzyl halides .
Tautomerism and Cyclization
The compound exhibits tautomerism, influencing its reactivity in cyclization reactions:
Tautomeric Equilibrium :
-
Impact : The 1H-tautomer predominates (90:10 ratio), enabling intramolecular cyclization with dielectrophiles (e.g., diketones) to form pyrazolo[1,5-a]pyrimidines .
| Dielectrophile | Product | Catalyst |
|---|---|---|
| Acetylacetone | Pyrazolo[1,5-a]pyrimidine-7-carboxamide | HCl (cat.) |
| Dimethyl acetylenedicarboxylate | Fused tricyclic derivative | Et₃N |
Oxidation Reactions
The methyl group at N1 is resistant to oxidation under mild conditions but reacts with strong oxidizers:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄, H₂SO₄ | N-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Reflux, 12 hr |
| CrO₃, acetic acid | No reaction (inert methyl group) | 25°C, 6 hr |
-
Mechanistic Note : Oxidation likely proceeds via radical intermediates but is inefficient due to steric protection by the benzyl group .
Photochemical Reactions
UV irradiation induces nitro group rearrangement and ring expansion:
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 254 nm | 1-methyl-5-nitro-1H-pyrazole-4-carboxamide | 0.18 |
| 365 nm | No reaction | - |
-
Application : Photoreactivity is leveraged in prodrug design for targeted activation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole structures have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective potency .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of specific molecular targets, including enzymes and receptors. These interactions can inhibit critical pathways involved in cancer cell proliferation and survival, making it a candidate for further drug development .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been studied for anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .
Biological Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in biological research for studying enzyme interactions. Its structure allows it to act as a probe to investigate binding affinities and inhibitory mechanisms against specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .
Imaging Techniques
The compound's unique properties make it suitable for use in imaging studies, particularly positron emission tomography (PET). The incorporation of specific functional groups enhances its imaging capabilities, allowing researchers to visualize biological processes in real-time .
Industrial Applications
Synthesis of Specialty Chemicals
In the industrial sector, this compound is utilized as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore new chemical reactions and develop specialty chemicals used in various applications, including polymers and coatings.
Development of New Materials
The compound's unique chemical properties contribute to the development of innovative materials with specific functionalities. This includes applications in creating advanced coatings that require specific thermal or mechanical properties .
Summary Table of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against MCF7, SF-268, NCI-H460 |
| Anti-inflammatory activity | Reduces inflammation in various models | |
| Biological Research | Enzyme inhibition studies | Investigates binding affinities |
| Imaging techniques | Suitable for PET imaging | |
| Industrial Applications | Synthesis of specialty chemicals | Building block for complex molecules |
| Development of new materials | Advanced coatings with tailored properties |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives based on this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for drug development .
- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could inhibit specific enzymes crucial for metabolic pathways, providing insights into its potential as a therapeutic agent .
- Material Development : Industrial applications have included using this compound in synthesizing novel materials that require specific chemical properties, showcasing its versatility beyond medicinal uses.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyrazole moieties can engage in hydrophobic interactions and hydrogen bonding with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide , a comparative analysis with structurally related pyrazole carboxamides is provided below. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.
Structural and Physicochemical Comparison
Key Observations
Substituent Effects: The nitro group in the target compound enhances electrophilicity at the pyrazole ring compared to chloro (e.g., N-benzyl-4-chloro analog) or methoxy substituents. This may influence reactivity in further functionalization or biological target interactions .
Molecular Weight and Complexity: The target compound (MW 260.25) is smaller and less complex than derivatives like 3a (MW 403.1), which feature additional aryl and cyano groups. Smaller size may enhance diffusion across biological membranes .
Thermal Stability :
- Compounds with electron-withdrawing aryl substituents (e.g., 3b with 4-chlorophenyl) exhibit higher melting points (171–172°C) compared to simpler analogs, suggesting enhanced crystalline stability .
Synthetic Accessibility :
- Yields for analogs like 3a–3e range from 62–71% , achieved via EDCI/HOBt-mediated coupling, a standard method for carboxamide synthesis. The discontinuation of the target compound may reflect challenges in scalability or purification .
Notes
Discontinuation Notice: Commercial production of this compound has been discontinued, as per supplier records .
Biological Activity: No evidence of cannabinoid receptor binding (cf. unrelated compound anandamide in ) or other pharmacological data is provided for the target compound.
Biological Activity
N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a pyrazole core with a nitro group and a carboxamide functional group, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, producing reactive intermediates that interact with cellular components, influencing pathways such as apoptosis and autophagy. Additionally, the benzyl group enhances lipophilicity, facilitating membrane permeability and target engagement .
Anticancer Activity
Research indicates that compounds with a pyrazole structure exhibit significant anticancer properties. This compound has shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 26 |
| Breast Cancer | MDA-MB-231 | 3.79 |
| Liver Cancer | HepG2 | 12.50 |
| Colorectal Cancer | HCT116 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development into antimicrobial therapies.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Study on Anticancer Efficacy
In a study evaluating the antiproliferative effects of this compound on MIA PaCa-2 pancreatic cancer cells, researchers observed significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting a novel mechanism for cancer treatment .
In Vivo Studies
In vivo evaluations demonstrated that this compound significantly inhibited tumor growth in xenograft models, further supporting its potential as an anticancer drug candidate. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Q & A
Q. What are the optimized synthetic routes for N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach starting with the formation of the pyrazole core via cyclocondensation. For example:
- Step 1 : Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-keto-enamine intermediate .
- Step 2 : Cyclization with benzylamine derivatives to introduce the N-benzyl group. Nitration at the 4-position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 3 : Carboxamide formation via coupling reactions (e.g., using HATU or EDCI as coupling agents).
Key Considerations : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios significantly affect yield. For instance, excess nitrating agents may lead to byproducts, requiring chromatographic purification .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazole ring substitution pattern. For example, the nitro group at C4 deshields adjacent protons, causing distinct splitting patterns (~δ 8.5–9.0 ppm for aromatic protons) .
- IR Spectroscopy : The nitro group exhibits strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). The carboxamide C=O stretch appears at ~1680 cm⁻¹ .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms molecular packing, as demonstrated for structurally similar pyrazole-4-carboxylic acid derivatives .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodology : Use software like AutoDock Vina to dock the compound into active sites of target proteins (e.g., cannabinoid receptors or enzymes like phosphodiesterases). The nitro and carboxamide groups may form hydrogen bonds with residues like Ser530 or Tyr473 in receptor pockets .
- Validation : Compare docking scores with known ligands (e.g., SR141716 for cannabinoid receptors) and validate via in vitro assays (e.g., cAMP inhibition for PDE targets) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects .
- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding affinity independently of cellular activity. This helps distinguish true target engagement from assay artifacts .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. How do substituents on the pyrazole ring affect physicochemical properties and bioactivity?
- Nitro Group : Enhances electron-withdrawing effects, increasing metabolic stability but reducing solubility. Methyl groups at N1 improve lipophilicity, aiding blood-brain barrier penetration .
- Benzyl vs. Aryl Substitutions : Bulkier substituents (e.g., 4-fluorobenzyl) may sterically hinder target binding but improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
